2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Overview
Description
2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile is an organic compound with the molecular formula C6H3F3N4 It is a pyrimidine derivative characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 4-position, and a carbonitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile involves the reaction of 4-amino-2-(trifluoromethyl)pyrimidine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-2-(trifluoromethyl)pyrimidine in a suitable solvent such as acetonitrile.
- Add cyanogen bromide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Scientific Research Applications
2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability or chemical resistance.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting a therapeutic effect. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile: Similar but with the amino group at the 4-position.
Uniqueness
2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amino and carbonitrile groups provide sites for further chemical modification.
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-3(1-10)2-12-5(11)13-4/h2H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBEKXZBTYDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363352 | |
Record name | 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400088-04-2 | |
Record name | 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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